

# method validation lidocaine hydrochloride BP USP compliance

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## Compound Focus: Lidocaine Hydrochloride

CAS No.: 6108-05-0

Cat. No.: S651772

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## Reference Standards for BP & USP Compliance

Pharmacopeial reference standards are essential for method validation. The table below compares key offerings.

Pharmacopeia	Catalog Number	CAS RN	Pack Size	Price	Traceability & Certification
USP [1]	1366013	6108-05-0	150 mg	\$297.00	Certified Reference Material; primary standard for USP methods.
BP [2]	214	6108-05-0	100 mg	£117.00	Certified Reference Material; quantitative, declared content of 99.9%.
Pharmaceutical Secondary Standard [3]	PHR1257	Information Not Provided	Multiple	Information Not Provided	Certified; traceable to BP, Ph. Eur., and USP primary standards.

All official reference standards use the molecular formula **C<sub>14</sub>H<sub>22</sub>N<sub>2</sub>O•HCl•H<sub>2</sub>O**, corresponding to **lidocaine hydrochloride** monohydrate [3] [1] [4].

## Analytical Methods & Experimental Protocols

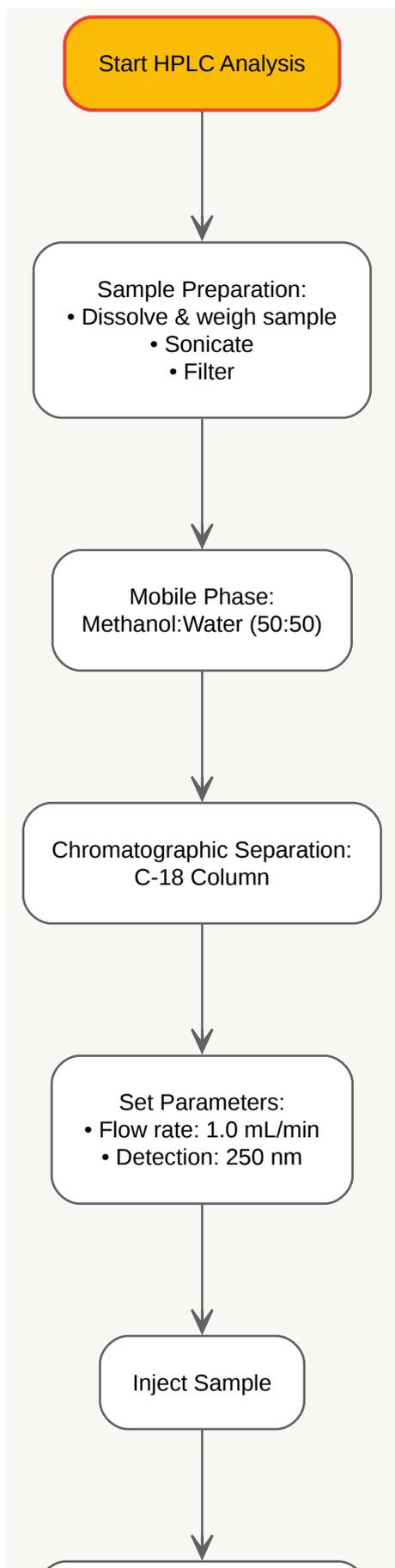
Validated methods for **lidocaine hydrochloride** analysis typically use techniques like HPLC, with protocols designed to meet pharmacopeial requirements.

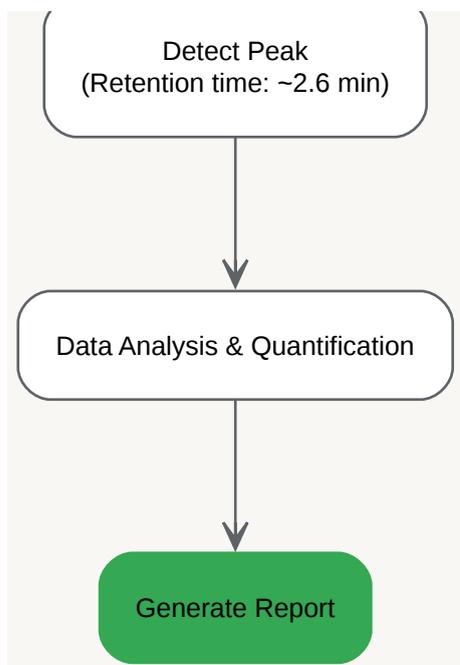
### High-Performance Liquid Chromatography (HPLC) Protocol

A developed and validated HPLC method for quantifying lidocaine in pharmaceutical forms can be implemented as follows [5]:

- **Instrumentation:** Shimadzu UFLC Prominence system with a **C-18 column**.
- **Mobile Phase:** **Methanol and water** in a 50:50 ratio.
- **Flow Rate:** **1.0 mL/min**.
- **Detection Wavelength:** **250 nm**.
- **Sample Preparation:**
  - Prepare a standard stock solution of lidocaine HCl in methanol (e.g., 100 µg/mL).
  - For a gel formulation, accurately weigh 50 mg of a 2% lidocaine gel.
  - Dissolve in methanol and **sonicate** to ensure complete extraction.
  - **Filter** the solution before injection into the HPLC system.
- **Retention Time:** Approximately **2.6 minutes** under these conditions.

This protocol provides a clear workflow from sample preparation to data analysis, which is critical for ensuring reproducible results.





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## Alternative Analytical Techniques

Beyond HPLC, other suitable techniques can be used for specific applications, as indicated by the certified reference materials [3]:

- **Gas Chromatography (GC):** Also suitable for the analysis of **lidocaine hydrochloride**.
- **Spectrophotometry:** Used for the sensitive determination of lidocaine in binary mixture formulations.

## Key Method Validation Parameters

For a method to be compliant with ICH, USP, and BP guidelines, it must be validated by assessing the following parameters [5]:

- **Linearity:** The method should demonstrate a **linear relationship** between concentration and detector response across a specified range. A correlation coefficient ( $R^2$ ) of **0.998** is an excellent target [5].
- **Accuracy:** The protocol should recover a high percentage of the known amount of lidocaine from a sample, proving the method yields true results.
- **Precision:** The method must provide reproducible results, including **repeatability** (same day, same analyst) and **intermediate precision** (different days, different analysts).

- **Specificity:** The method should be able to unequivocally assess the analyte (lidocaine) in the presence of other components like excipients or degradation products.
- **Robustness:** The reliability of the analysis should be demonstrated when small, deliberate changes are made to method parameters (e.g., mobile phase ratio or flow rate).

Method validation is not a one-time exercise. Methods should be re-validated whenever there is a change in the synthesis of the drug substance, the composition of the finished product, or the analytical procedure.

## Professional Recommendations

- **For Regulatory Submission:** Use the official **USP or BP primary standards** for all validation and quality control testing to ensure unambiguous compliance [1] [2].
- **For Internal Quality Control: Pharmaceutical Secondary Standards** are a cost-effective option for routine internal work, as they are fully traceable to the primary standards [3].
- **Method Transfer:** Any validated method transferred between laboratories should include a comparative study to ensure consistency in results.

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## References

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